Ecopipam (SCH 39166) is a selective dopamine D1 receptor antagonist. [, , , , , , , , , , , ]. It is classified as a benzazepine derivative and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders [, , , , , , , ]. In scientific research, Ecopipam serves as a valuable tool for exploring the role of dopamine D1 receptors in various physiological and behavioral processes [, , , ].
Investigating Ethanol Reward: Ecopipam attenuated ethanol reward in mice without significantly affecting water reward, suggesting potential as a pharmacological tool for alcohol abuse treatment [].
Exploring Nicotine's Subjective Effects: Ecopipam did not block the subjective effects of nicotine in cocaine abusers, suggesting that the cocaine-like effects of nicotine may not be solely mediated by D1 receptors [, ].
Understanding Tourette Syndrome: Studies in children and adolescents with Tourette Syndrome indicate that Ecopipam can reduce tic severity, offering a potential alternative to traditional antipsychotics [, , , , , ].
Modeling Restless Legs Syndrome: While not demonstrating significant efficacy in a small study, Ecopipam was well-tolerated in patients with Restless Legs Syndrome, warranting further investigation [].
Exploring Stuttering Treatments: Preliminary findings from an open-label pilot study suggest that Ecopipam might be a potential treatment option for stuttering in adults [].
Studying Gambling Disorder: A single-blind study showed that Ecopipam might be beneficial for managing gambling disorder, suggesting the need for further investigation through placebo-controlled, double-blind studies [].
Understanding the Role of the Dorsal Striatum in Autism: Research in rodent models suggests that Ecopipam, alongside other pharmacological agents, could potentially modulate behavioral changes induced by functional deficits in ASD-related genes within the dorsal striatum [].
Analyzing Sedative-Hypnotic Effects: In silico bioactivity profiling and in vivo studies in rats revealed previously undocumented sedative-hypnotic effects of Ecopipam [].
Investigating Cerebellar Ataxia: Research using humanized CYP2C19 transgenic mice, which exhibit cerebellar ataxia, showed that Ecopipam did not ameliorate motor impairments despite the presence of hyperdopaminergism in these animals [].
Investigating Effort-Related Decision Making: Studies in rats using a progressive ratio/chow feeding task demonstrated that Ecopipam, similar to other dopamine antagonists, can influence effort-based decision making, highlighting its potential for studying motivational deficits in conditions like depression [].
Understanding Self-Injurious Behavior in Lesch-Nyhan Syndrome: Preliminary evidence suggests that Ecopipam might offer a potential treatment avenue for self-injurious behavior in Lesch-Nyhan Syndrome, although further research is necessary due to unanticipated side effects observed in a clinical trial [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7